N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 1904218-57-0
VCID: VC4724547
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
* For research use only. Not for human or veterinary use.

Description |
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. SynthesisThe synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves multi-step organic reactions. A general approach includes:
Biological ActivityWhile specific biological activities of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide are not well-documented, pyridine derivatives generally exhibit a range of biological activities, including antimicrobial and enzyme inhibition properties. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Chemical ReactionsThis compound can participate in various chemical reactions, including hydrolysis and nucleophilic substitution. The choice of reagents and conditions significantly influences the outcome of these reactions. Research and DevelopmentResearch into pyridine derivatives, including N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, is ongoing due to their potential applications in medicinal chemistry. Studies on similar compounds suggest that modifications in structure can significantly impact their binding affinity and selectivity towards biological targets. |
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CAS No. | 1904218-57-0 |
Product Name | N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Molecular Formula | C16H17N3O3 |
Molecular Weight | 299.33 |
IUPAC Name | N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C16H17N3O3/c1-11-2-5-17-14(8-11)19-16(20)12-3-6-18-15(9-12)22-13-4-7-21-10-13/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,17,19,20) |
Standard InChIKey | UXFUITPPIDWTGZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Solubility | not available |
PubChem Compound | 91815262 |
Last Modified | Aug 17 2023 |
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